Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is an organic compound characterized by its unique triazole structure, which incorporates a tert-butyl group and an amino group at the 5-position of the triazole ring. The chemical formula for this compound is C8H13N5O2, and it features a carboxylate functional group at the 3-position. This compound is part of a larger class of triazoles that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.
The biological activity of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate is attributed to its structural features. Compounds in the triazole family have been noted for their antifungal, antibacterial, and antiviral properties. Specific studies have indicated that derivatives of this compound exhibit:
The synthesis of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate can be achieved through several methods:
Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate has several notable applications:
Interaction studies involving tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Such studies help elucidate the mechanisms of action and potential therapeutic uses.
Several compounds share structural similarities with tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate. Here are some notable examples:
These compounds highlight the versatility and potential modifications possible within the triazole framework while underscoring the unique attributes of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate. Each compound's distinct substituents influence its biological activity and application scope.
Traditional synthesis of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate relies on sequential alkylation and cyclization steps. A common strategy involves the reaction of tert-butyl carbazate with cyanoguanidine under acidic conditions, followed by cyclization via intramolecular nucleophilic substitution. For example, succinic anhydride and aminoguanidine hydrochloride have been used as starting materials, with amines introduced to form intermediates that undergo recyclization into the triazole core. Primary and secondary aliphatic amines facilitate nucleophilic ring-opening of succinimide intermediates, whereas aromatic amines require alternative pathways due to reduced nucleophilicity.
Key to traditional methods is the selection of solvents and catalysts. Ethanol or acetic acid are frequently employed, with reaction times ranging from 12 to 48 hours at reflux temperatures. A study comparing alkylating agents demonstrated that tert-butyl bromoacetate yields the target compound in 68% purity after recrystallization, while isobutyl chloroformate resulted in lower yields (52%) due to competing hydrolysis.
Table 1: Traditional Alkylation Conditions and Yields
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| tert-Butyl bromoacetate | Ethanol | 80 | 24 | 68 |
| Isobutyl chloroformate | Acetic acid | 100 | 36 | 52 |
| Benzyl chloride | DMF | 120 | 48 | 45 |
Microwave irradiation has revolutionized the synthesis of triazole derivatives by accelerating reaction kinetics and improving regioselectivity. For tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate, microwave-assisted cyclization reduces reaction times from hours to minutes. A representative protocol involves irradiating a mixture of tert-butyl carbazate and cyanoguanidine in ethanol at 150 W for 15 minutes, achieving an 82% yield. This method circumvents side reactions common in thermal processes, such as over-alkylation or decomposition.
Comparative studies highlight the superiority of microwave methods. For instance, cyclization of N-guanidinosuccinimide with aliphatic amines under microwave conditions (300 W, 10 minutes) afforded the triazole core in 89% yield, whereas conventional heating required 6 hours for a 74% yield. The enhanced efficiency stems from uniform dielectric heating, which promotes faster ring-closure.
Table 2: Microwave vs. Conventional Heating Outcomes
| Method | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| Microwave | 300 | 10 | 89 |
| Conventional Reflux | – | 360 | 74 |
Growing emphasis on sustainability has driven the adoption of solvent-free and catalytic methods. A notable approach utilizes mechanochemical grinding of tert-butyl carbazate and cyanoguanidine with potassium carbonate as a solid base, achieving 78% yield after 2 hours without solvents. This method eliminates waste generation and reduces energy consumption compared to traditional reflux.
Alternative green protocols employ water or ionic liquids as reaction media. In aqueous conditions, cyclocondensation at 90°C for 8 hours yields the product in 65% purity, though competing hydrolysis necessitates careful pH control. Recent advances also include using silica-supported catalysts under solvent-free conditions, which enhance reaction rates and simplify purification.
Table 3: Green Synthesis Metrics
| Condition | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Mechanochemical | K₂CO₃ | 2 | 78 |
| Aqueous (pH 6) | None | 8 | 65 |
| Solvent-free | Silica-SO₃H | 3 | 81 |
Tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate represents a significant structural motif in the development of pharmaceutically active compounds, leveraging the unique properties of the 1,2,4-triazole heterocyclic system combined with the versatility of the tert-butyl ester functionality [1]. The compound's molecular framework, characterized by its triazole core bearing an amino group at the 5-position and a carboxylate ester at the 3-position, provides multiple sites for structural modification and optimization in drug design applications [2]. The presence of three nitrogen atoms in the triazole structure affords opportunities for extensive structural modification with the generation of novel therapeutically potential agents, distinguishing it from other heterocyclic compounds [1].
The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry due to its exceptional pharmacological profile, including antimicrobial, anticancer, anticonvulsant, analgesic, anti-inflammatory, and antidepressant activities [3]. The tert-butyl ester group in the target compound provides enhanced lipophilicity and metabolic stability compared to other ester variants, making it particularly attractive for pharmaceutical development [4]. Research has demonstrated that compounds containing the 1,2,4-triazole framework play key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress [1].
The structural features of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate enable it to interact with diverse biological targets through multiple binding modes, including hydrogen bonding through the amino group, π-π interactions via the aromatic triazole ring, and hydrophobic interactions through the tert-butyl moiety [5]. The compound's ability to accommodate various substituents around the core structure provides a versatile platform for the construction of diverse bioactive molecules with enhanced selectivity and potency [1].
The application of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate in bioisosteric replacement strategies represents a sophisticated approach to lead optimization in drug design [6]. The 1,2,4-triazole moiety functions as an effective bioisostere for various chemical functionalities, including amide bonds, carboxylic acids, and other heterocyclic rings, while providing enhanced metabolic stability and improved pharmacokinetic properties [7]. The triazole ring system possesses a strong dipole moment, π-electron-deficient aromaticity, and hydrogen bond accepting properties that make it particularly suitable for bioisosteric replacement applications [6].
In lead optimization studies, the triazole core has been successfully employed as a bioisostere of the amide bond due to similarities in size, dipole moment, and hydrogen bond accepting capacity, with the added advantage of superior metabolic stability compared to amide linkages [6]. Research has demonstrated that replacement of amide bonds with triazole moieties can result in enhanced biological activity, as exemplified in anticancer drug development where triazole isosteres have shown significantly improved inhibitory activity against target cancer cell lines [6].
The tert-butyl ester component of the compound provides additional bioisosteric opportunities, serving as a prodrug functionality that can be hydrolyzed to release the active carboxylic acid form in vivo [4]. This approach has been particularly valuable in optimizing compounds with poor solubility or bioavailability profiles, where the tert-butyl ester form provides improved pharmacokinetic properties during drug development [4].
| Bioisosteric Replacement Type | Target Functionality | Advantages | Applications |
|---|---|---|---|
| Triazole for Amide Bond | Amide linkages | Enhanced metabolic stability, maintained hydrogen bonding | Anticancer agents, enzyme inhibitors |
| Triazole for Carboxylic Acid | Acidic groups | Improved lipophilicity, reduced ionization | Central nervous system drugs |
| Tert-butyl Ester for Methyl Ester | Ester functionalities | Increased steric bulk, enhanced stability | Prodrug development |
| Triazole for Benzene Ring | Aromatic systems | Increased polarity, hydrogen bonding capacity | Antimicrobial compounds |
Structure-activity relationship studies have revealed that the positioning of the amino group at the 5-position of the triazole ring is crucial for maintaining biological activity, as modifications to this position can significantly impact the compound's ability to form essential hydrogen bonds with target proteins [8]. The carboxylate functionality at the 3-position provides additional opportunities for bioisosteric replacement, including the incorporation of hydroxamic acid groups for metalloprotease inhibition or tetrazole rings for angiotensin receptor targeting [9].
Molecular hybridization strategies employing tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate have emerged as a powerful approach for developing novel bioactive compounds with enhanced therapeutic profiles [10]. The hybridization strategy involves the rational combination of pharmacophoric subunits from different bioactive molecules to create new chemical entities with potentially improved efficacy, selectivity, and reduced toxicity [10]. The triazole-carboxylate framework serves as an excellent scaffold for molecular hybridization due to its multiple reactive sites and ability to accommodate diverse structural modifications [11].
Research has demonstrated successful hybridization of the triazole scaffold with various heterocyclic systems, including indoles, pyrimidines, quinolines, and benzimidazoles, resulting in compounds with dual or multiple mechanisms of action [10]. The indole-triazole hybrid compounds have shown particular promise in drug discovery, with the indole and triazole moieties linked through various synthetic strategies such as click chemistry or coupling reactions [10]. These hybrid structures have demonstrated significant biological activities, including antimicrobial, anticancer, and antimycobacterial effects [10].
The molecular hybridization approach has been particularly successful in developing compounds targeting multiple pathways simultaneously, thereby potentially overcoming drug resistance mechanisms [12]. Studies have shown that 1,2,4-triazole hybrids can exert dual or multiple mechanisms of action, with the potential to enhance efficacy while reducing side effects compared to single-target compounds [12]. The tert-butyl ester functionality provides additional flexibility in hybrid design, allowing for the incorporation of lipophilic domains that can enhance cellular uptake and tissue distribution [11].
| Hybrid Scaffold Type | Target Activities | Structural Features | Research Findings |
|---|---|---|---|
| Triazole-Indole Hybrids | Antimicrobial, Anticancer | Click chemistry linkage | Enhanced glucosidase inhibition |
| Triazole-Pyrimidine Hybrids | Antitubercular, Antibacterial | Thioether connections | Improved selectivity profiles |
| Triazole-Chalcone Hybrids | Antiproliferative, Anti-inflammatory | Alkoxy linkers | Nanomolar activity levels |
| Triazole-Thiazolidinone Hybrids | Anticancer, Enzyme inhibition | Multiple binding modes | Dual mechanism action |
The synthesis of novel triazole-chalcone derivatives using molecular hybridization has yielded compounds with exceptional antiproliferative activity, with some derivatives showing activity in the nanomolar range against various cancer cell lines [13]. The molecular hybridization strategy has also been successfully applied to develop compounds with improved pharmacokinetic and pharmacodynamic attributes, with researchers extensively tailoring both triazole and partner frameworks to optimize therapeutic efficacy [10].
The development of tert-butyl 5-amino-1H-1,2,4-triazole-3-carboxylate derivatives as targeted protein kinase inhibitors represents a significant advancement in precision medicine approaches to cancer therapy [14]. Protein kinases represent one of the most important classes of therapeutic targets, with triazole-based compounds demonstrating exceptional selectivity and potency against various kinase families [14]. The triazole scaffold provides an ideal framework for kinase inhibitor design due to its ability to form specific interactions within the adenosine triphosphate binding sites of target kinases [14].
Research has demonstrated that 1,2,3-triazole derivatives linked to naphthoquinone systems can function as multi-kinase inhibitors, particularly targeting cyclin-dependent kinase 2, fms-like tyrosine kinase 4, and platelet-derived growth factor receptor alpha [14]. These compounds have shown remarkable selectivity profiles, with some derivatives exhibiting inhibitory concentrations in the nanomolar range while maintaining excellent selectivity over related kinases [14]. The compounds have demonstrated the ability to induce S-phase cell cycle arrest and promote apoptosis in cancer cells, validating their mechanism of action as kinase inhibitors [14].
Aurora-A kinase inhibition has been another area of significant success for triazole-based compounds, with new derivatives designed as bioisosteric analogues of known inhibitors showing inhibitory activity in the low to submicromolar range [15]. The triazole framework has been successfully employed in developing inhibitors for tropomyosin receptor kinase A, with optimized compounds showing exceptional selectivity and potency in the nanomolar range [16]. These compounds have demonstrated significant effects on cancer cell migration and colony formation, indicating their potential as therapeutic agents [16].
| Kinase Target | Triazole Derivative Type | Inhibitory Activity | Selectivity Profile |
|---|---|---|---|
| Cyclin-dependent Kinase 2 | Naphthoquinone-triazole | 0.55-1.67 μmolar | High selectivity over CDK1, CDK4 |
| Aurora-A Kinase | Sulfonamide-triazole | 0.3-0.8 μmolar | Selective over Aurora-B, Aurora-C |
| Tropomyosin Receptor Kinase A | Phenyl-triazole | 1.6 nanomolar | 2500-fold selective over TrkB, TrkC |
| Focal Adhesion Kinase | Pyridinyl-triazole | 18.1 nanomolar | Superior to reference compounds |
The development of triazolothiadiazole derivatives as c-Met kinase inhibitors has yielded compounds with exceptional potency and selectivity, with leading compounds showing inhibitory concentrations in the low nanomolar range and over 2500-fold selectivity compared to related tyrosine kinases [17]. These compounds have demonstrated significant antiproliferative effects against cancer cells with c-Met amplification, validating their therapeutic potential [17].
The compound is recorded in PubChem (CID 64320621) with formula C₇H₁₂N₄O₂ and InChIKey BWZNXCXYUQSOGS-UHFFFA-OYSA-N [1]. Crystal data for the closely related neopentyl analogue reveal that the annular hydrogen resides on N-1, while the exocyclic amino group occupies C-5, confirming the 5-amino-1H tautomer in the solid state [2]. Key bond metrics are summarised in Table 1.
| Parameter (Å / °) | Value in crystal [2] | Typical 1H-tautomer range [3] |
|---|---|---|
| N1–C1 | 1.32 | 1.30 – 1.33 |
| N1–H1 | 0.88 (loc.) | 0.86 – 0.90 |
| C3=O (ester) | 1.20 | 1.18 – 1.21 |
| Ring planarity (rms) | 0.02 Å | 0.01 – 0.04 Å |
| N1–N2–C3 angle | 110.1 | 109 – 112 |
Annular tautomerism in 1,2,4-triazoles involves 1H ⇌ 4H or 1H ⇌ 2H transposition of the endocyclic proton. High-level focal-point ab initio analysis establishes that for the parent ring the 1H form is favoured over 4H by 6.25 kcal mol⁻¹ at the CCSD(T)/CBS limit, corresponding to a 99:1 population at 298 K [4]. DFT benchmarking across substituted series confirms that electron-donating groups at C-5 (NH₂, alkyl) further stabilise 1H by 0.5 – 1.2 kcal mol⁻¹, whereas strong π-acceptors can invert the preference [5] [6].
Kinetic barriers for the 1H → 4H shift have been calculated in the gas phase at 40 – 46 kcal mol⁻¹, indicating that unimolecular transfer is inaccessible at ambient temperature [7]. Instead, proton relay through solvent or intermolecular hydrogen bonding dominates (see § 3.2).
Variable-temperature multinuclear NMR has quantified solvent effects on annular equilibria. Representative data for amino-substituted 1,2,4-triazoles are compiled in Table 2.
| Solvent (298 K) | 1H : 4H ratio | ΔG°₍sol₎ / kcal mol⁻¹ | Method | Reference |
|---|---|---|---|---|
| DMSO-d₆ | 93 : 7 | –1.3 | ¹H/¹⁵N EXSY | 24 |
| CD₃CN | 97 : 3 | –1.8 | ¹H/¹³C lineshape | 25 |
| H₂O (DMSO–water 4:1) | 80 : 20 | –0.5 | ¹H EXSY | 24 |
| C₆D₆ | ≥99 : 1 | –2.6 | ¹H NMR | 33 |
The data show that polar, hydrogen-bonding media modestly level the energy gap by stabilising the higher-dipole 4H tautomer, whereas aprotic non-polar solvents overwhelmingly favour 1H. Exchange rate constants determined by 2D-EXSY (DMSO-d₆, 298 K) yield k₁H→4H ≈ 0.6 s⁻¹ and Eₐ = 15.7 kcal mol⁻¹ when two bridging water molecules participate in a concerted quadruple-proton shuttle [8].
Single-crystal diffraction remains the definitive approach for locating the annular proton. Structures of several 5-amino-3-carboxylate derivatives consistently refine with hydrogen on N-1 and an intra-ring N1–H···N2 contact of 2.0 ± 0.1 Å, locking the 1H tautomer [2] [3]. No mixed or 4H forms have been crystallographically authenticated for this substitution pattern. The prevalence of the 1H form is attributed to:
Notably, cryogenic neutron diffraction of mercapto-triazole analogues also detects exclusive 1H occupancy, corroborating the X-ray assignments within experimental error [3].